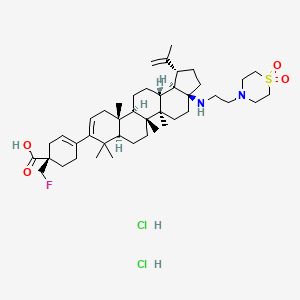
Fipravirimat dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fipravirimat dihydrochloride is an experimental drug primarily developed for the treatment of HIV/AIDS. This compound was being developed by ViiV Healthcare but its development was halted in 2023 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Fipravirimat dihydrochloride involve several steps. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Fipravirimat dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Fipravirimat dihydrochloride has several scientific research applications, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of maturation inhibitors.
Biology: The compound is used to investigate the biological mechanisms of HIV maturation and replication.
Medicine: this compound is explored for its potential therapeutic effects in treating HIV/AIDS.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Fipravirimat dihydrochloride involves the inhibition of the HIV-1 maturation process. The compound targets the HIV Gag polyprotein, preventing its proper processing and thereby inhibiting the formation of mature, infectious virus particles . This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
Fipravirimat dihydrochloride is compared with other similar compounds, such as BMS-955176 and daclatasvir. These compounds also act as maturation inhibitors but differ in their chemical structures and specific mechanisms of action . This compound is unique in its ability to inhibit a protein composed of 1,300−1,600 monomers that interact in a cooperative fashion .
Similar Compounds
BMS-955176: Another HIV-1 maturation inhibitor with a different chemical structure.
Daclatasvir: An HCV NS5A inhibitor that acts in a highly sub-stoichiometric fashion.
This compound stands out due to its specific molecular targets and pathways involved in the inhibition of HIV maturation.
Eigenschaften
CAS-Nummer |
2442512-14-1 |
|---|---|
Molekularformel |
C43H69Cl2FN2O4S |
Molekulargewicht |
800.0 g/mol |
IUPAC-Name |
(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1 |
InChI-Schlüssel |
XCKBDEJKCRIISZ-RXNWYHASSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


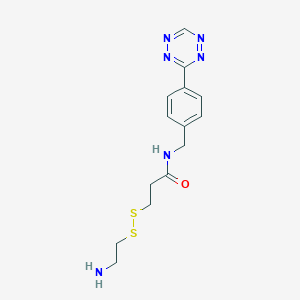
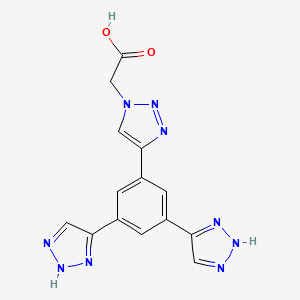
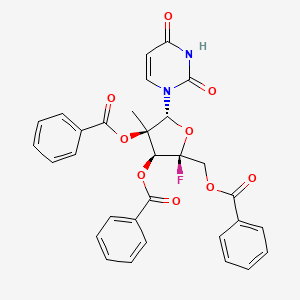
![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)

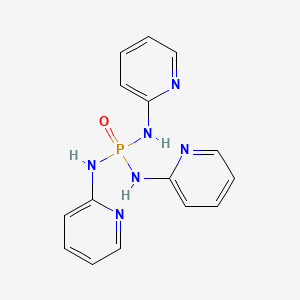
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)

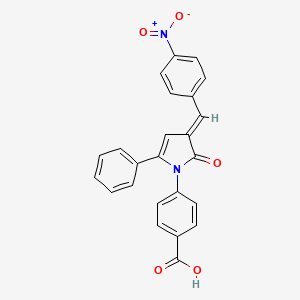
![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)

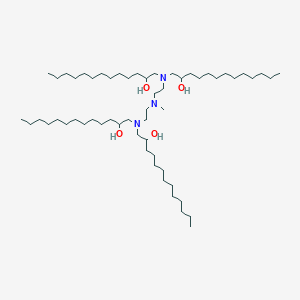
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
